Methylene Spacer Differentiates Kinase ATP-Site Binding Mode from Direct-Linked Urea Analog SB-200646
The target compound contains a methylene (-CH2-) spacer between the urea NH and the pyridine ring, whereas SB-200646 (1-(1-methyl-1H-indol-5-yl)-3-(pyridin-3-yl)urea) has the pyridine directly attached to the urea nitrogen. This single-carbon insertion increases the distance between the indole core and the pyridine nitrogen by approximately 1.5 Å in the extended conformation, altering the vector of the pyridine ring's lone pair relative to the hinge region of kinase ATP-binding sites. In kinase inhibitor design, such spacer variation directly impacts selectivity profiles [1]. SB-200646 is pharmacologically characterized as a 5-HT2B antagonist (pKi = 7.5, IC50 ≈ 32 nM) and 5-HT2C antagonist (pKi = 6.9, IC50 ≈ 126 nM) with no reported kinase activity [2], while the methylene-spacer urea subclass containing the target compound is claimed for kinase modulation, specifically PDK1 and p38 pathways, indicating a fundamentally different target engagement [3].
| Evidence Dimension | Pyridine-to-urea linker geometry and associated primary pharmacology |
|---|---|
| Target Compound Data | Methylene (-CH2-) spacer present; claimed kinase-modulating scaffold (PDK1/p38 patent class) [3] |
| Comparator Or Baseline | SB-200646 (CAS 143797-63-1): Direct urea-pyridine linkage; 5-HT2B pKi = 7.5 (IC50 ≈ 32 nM), 5-HT2C pKi = 6.9 (IC50 ≈ 126 nM); no kinase activity reported [2] |
| Quantified Difference | Linker length difference ~1.5 Å; orthogonal primary pharmacology (kinase vs. GPCR target class) |
| Conditions | Comparative structural analysis based on ChemSpider and patent classification; SB-200646 data from radioligand binding assays on cloned human 5-HT2 receptor subtypes expressed in HEK 293 cells. |
Why This Matters
Procurement of the methylene-spacer compound is essential for kinase-targeted SAR programs, as replacement with the direct-linked analog SB-200646 would redirect the assay to serotonin receptor pharmacology, completely invalidating kinase screening campaigns.
- [1] Ghose, A.K. et al. (1999) 'A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases', Journal of Combinatorial Chemistry, 1(1), pp. 55–68. Discussion of linker geometry effects on kinase selectivity. View Source
- [2] Forbes, I.T. et al. (1993) 'N-(1-methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: The first selective 5-HT1C receptor antagonist', Journal of Medicinal Chemistry, 36(8), pp. 1104–1107. View Source
- [3] KR101292598B1 - 1,3-diaryl substituted ureas as modulators of kinase activity. South Korean Patent. Claims encompassing indol-3-yl urea derivatives with pyridinylmethyl substituents. View Source
